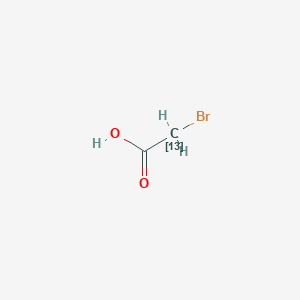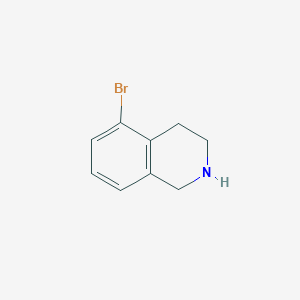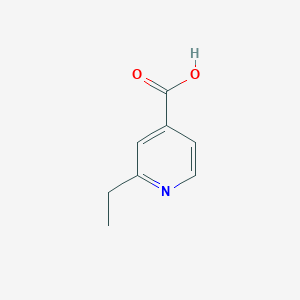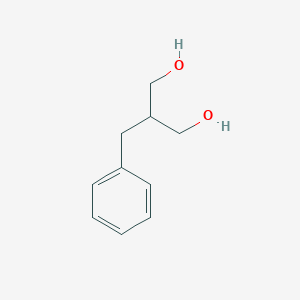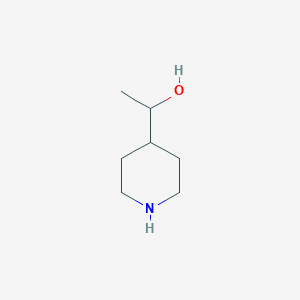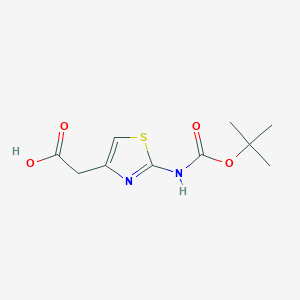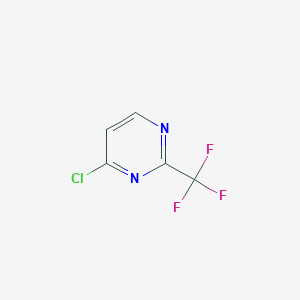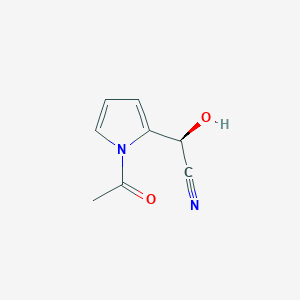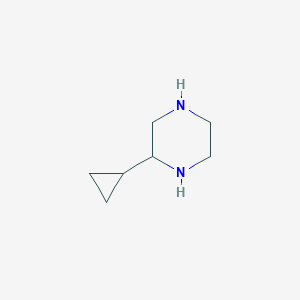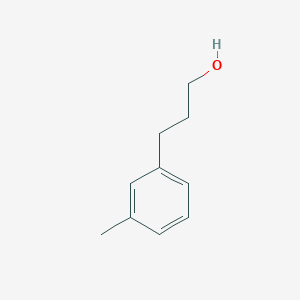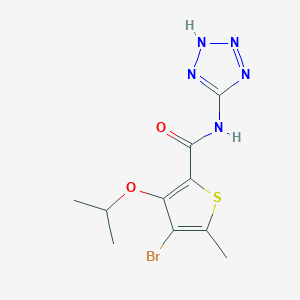
3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies.
Mecanismo De Acción
3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide targets the BTK pathway, which plays a critical role in B cell signaling. BTK is a key enzyme in this pathway, and its inhibition leads to the disruption of B cell activation and proliferation. 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide binds irreversibly to BTK, leading to the inhibition of downstream signaling pathways, including the NF-kB and AKT pathways. This results in the induction of apoptosis and the inhibition of cell proliferation in B cell malignancies.
Efectos Bioquímicos Y Fisiológicos
3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has been shown to have potent anti-tumor activity in preclinical models of B cell malignancies. In addition to its anti-tumor effects, 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T cell function. 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has also been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B cell malignancies. However, one of the limitations of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide is its irreversible binding to BTK, which may limit its use in certain clinical settings. In addition, the long-term safety and efficacy of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide in humans have yet to be established.
Direcciones Futuras
For the development of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide include clinical trials in patients with B cell malignancies, including CLL, MCL, and DLBCL. In addition, further studies are needed to determine the optimal dosing and schedule of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide, as well as its potential use in combination with other therapies. Finally, the development of biomarkers to predict response to 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide may help to identify patients who are most likely to benefit from this therapy.
Métodos De Síntesis
The synthesis of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The process starts with the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-isopropoxyaniline to give the amide intermediate. The amide is then brominated using N-bromosuccinimide to give the bromoamide intermediate. The final step involves the coupling of the bromoamide intermediate with 1H-tetrazole-5-amine to give 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has shown potent anti-tumor activity both as a single agent and in combination with other therapies. 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has also been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, in preclinical models.
Propiedades
Número CAS |
113588-95-7 |
|---|---|
Nombre del producto |
3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide |
Fórmula molecular |
C10H12BrN5O2S |
Peso molecular |
346.21 g/mol |
Nombre IUPAC |
4-bromo-5-methyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H12BrN5O2S/c1-4(2)18-7-6(11)5(3)19-8(7)9(17)12-10-13-15-16-14-10/h4H,1-3H3,(H2,12,13,14,15,16,17) |
Clave InChI |
SOFJJGBOSLSXPM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C(=O)NC2=NNN=N2)OC(C)C)Br |
SMILES canónico |
CC1=C(C(=C(S1)C(=O)NC2=NNN=N2)OC(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



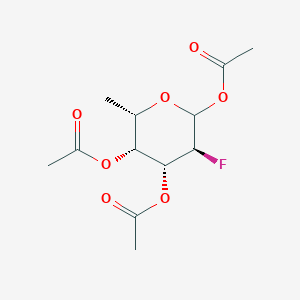
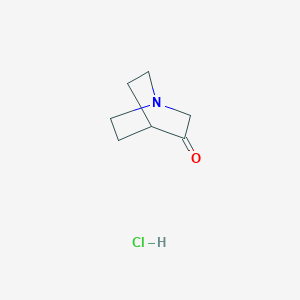
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
